N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide on Physicochemical Properties and Therapeutic Potential
N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide on Physicochemical Properties and Therapeutic Potential
This technical guide provides an in-depth exploration of the core basic properties of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, a key member of the N-alkyl-5-oxopyrrolidine-3-carboxylic acid family. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this chemical scaffold. We will delve into the synthesis, physicochemical characteristics, and burgeoning biological applications of these compounds, offering field-proven insights into their utility.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring, also known as the pyroglutamic acid lactam, is a privileged scaffold in medicinal chemistry.[1][2] This five-membered heterocyclic motif is a versatile building block for a diverse range of biologically active natural and synthetic compounds.[3] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive core for designing novel therapeutic agents. The parent compound, 5-oxopyrrolidine-3-carboxylic acid, serves as a foundational structure for numerous derivatives with potential applications in various disease areas.[4]
The introduction of an N-alkyl substituent, such as the hexyl group in 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, significantly modulates the molecule's physicochemical properties, particularly its lipophilicity. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile. This guide will explore the fundamental characteristics of this class of compounds, with a specific focus on the 1-hexyl derivative as a representative example.
Physicochemical Properties of N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids
The basic properties of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its analogs are dictated by the interplay of the polar carboxylic acid and lactam functionalities with the nonpolar N-alkyl chain.
Structural Features
The core structure consists of a five-membered lactam ring with a carboxylic acid group at the 3-position and a hexyl chain attached to the nitrogen atom.
Figure 1: Chemical structure of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid.
Predicted Physicochemical Parameters
While experimental data for the 1-hexyl derivative is scarce, we can extrapolate from data available for related N-alkyl compounds to predict its properties. The table below summarizes key computed properties for a series of N-alkyl-5-oxopyrrolidine-3-carboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 5-Oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | 129.11 | -1.2 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[5][6] | C₆H₉NO₃ | 143.14 | -1.0 |
| 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₉NO₃ | 213.27 | 1.5 (Predicted) |
| 1-Octyl-5-oxopyrrolidine-3-carboxylic acid[7] | C₁₃H₂₃NO₃ | 241.33 | 2.5 (Predicted) |
| 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid[8] | C₁₇H₃₁NO₃ | 297.43 | 4.5 |
Data for 5-Oxopyrrolidine-3-carboxylic acid, 1-Methyl-, and 1-Dodecyl- derivatives are from PubChem.[4][5][8] The XLogP3 for 1-Hexyl and 1-Octyl derivatives are predicted based on the trend observed in the series.
As the length of the N-alkyl chain increases, the lipophilicity (indicated by XLogP3) increases significantly. This property is crucial for drug development as it affects solubility, membrane permeability, and ultimately, the bioavailability of the compound.
Acidity and Basicity
The primary acidic functional group is the carboxylic acid, which is expected to have a pKa in the range of 3-5, similar to other carboxylic acids. The lactam nitrogen is generally considered to be weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. The overall molecule is therefore acidic.
Synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid
A common synthetic route to N-alkyl-5-oxopyrrolidine-3-carboxylic acids involves the N-alkylation of a suitable pyroglutamic acid derivative.
Figure 2: General synthetic workflow for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: N-Alkylation of Ethyl 5-oxopyrrolidine-3-carboxylate
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To a solution of ethyl 5-oxopyrrolidine-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromohexane dropwise to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-hexyl-5-oxopyrrolidine-3-carboxylate.
Step 2: Hydrolysis to 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
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Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid.
Therapeutic Potential and Biological Activities
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid could be a promising scaffold for drug discovery.
Anti-inflammatory Activity
Several studies have reported the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives with potent anti-inflammatory properties.[3] These compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[3]
Antimicrobial and Anticancer Activities
Recent research has highlighted the potential of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial and anticancer agents.[9] These compounds have shown activity against Gram-positive bacteria and various cancer cell lines.[9][10][11] The introduction of different substituents on the pyrrolidine ring allows for the fine-tuning of their biological activity.[12]
Future Directions
The N-alkyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The ability to readily modify the N-alkyl chain length provides a straightforward strategy for optimizing the pharmacokinetic properties of potential drug candidates. Further investigation into the biological activities of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its analogs is warranted. High-throughput screening against various biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.
References
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
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Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
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PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
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Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
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